3-Chloro-1,2-propanediol-d5

Catalog No.
S909924
CAS No.
342611-01-2
M.F
C3H7ClO2
M. Wt
115.568
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-1,2-propanediol-d5

CAS Number

342611-01-2

Product Name

3-Chloro-1,2-propanediol-d5

IUPAC Name

3-chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol

Molecular Formula

C3H7ClO2

Molecular Weight

115.568

InChI

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1D2,2D2,3D

InChI Key

SSZWWUDQMAHNAQ-UXXIZXEISA-N

SMILES

C(C(CCl)O)O

Synonyms

RS)-3-Chloro-1,2-propanediol-d5; (RS)-α-Chlorohydrin-d5; (+/-)-2,3-Dihydroxy-chloropropane-d5; (+/-)-3-Chloro-1,2-propanediol-d5; 1,2-Dihydroxy-3-chloro-propane-d5; 1-Chloro-1-deoxyglycerol-d5; 3-Chloro-1,2-propylene Glycol-d5; U 5897-d5; dl-α-Chl

3-Chloro-1,2-propanediol-d5 is a labeled metabolite of Dichloropropanols
3-MCPD-d5 is the deuterated form of 3-MCDP.

3-Chloro-1,2-propanediol-d5 (CAS: 342611-01-2) is a highly stable, isotopically labeled reference material primarily utilized as an internal standard (SIL-IS) in gas chromatography-mass spectrometry (GC-MS) workflows[1]. As the fully deuterated analog of the known food processing contaminant 3-monochloropropane-1,2-diol (3-MCPD), it is essential for the accurate quantification of free 3-MCPD and ester-bound 3-MCPD in complex lipid matrices such as edible oils, infant formula, and soy sauce[2]. Its identical physicochemical properties to native 3-MCPD ensure matched extraction efficiencies, derivatization kinetics, and chromatographic retention, making it a mandatory procurement item for laboratories adhering to international regulatory standards like ISO 18363 and AOCS Cd 29c-13 [3].

Research Fit

Isotope dilution LC-MS/MS or GC-MS quantitation of 3-MCPD
Deuterated internal standard for food contaminant method development
High isotopic enrichment ISTD for matrix effect correction

Substituting 3-MCPD-d5 with external calibration using native 3-MCPD or non-isotopic structural analogs (such as hexane-1,2-diol) introduces severe quantification errors in complex food matrices [1]. Native external standards cannot account for variable analyte losses during rigorous multi-step extractions, acid/alkaline transesterification, and derivatization with reagents like phenylboronic acid (PBA) or heptafluorobutyrylimidazole (HFBI) [2]. Furthermore, structural analogs fail to perfectly co-elute with the target analyte, exposing the quantification to uncorrected matrix suppression effects in the MS source. Only a fully deuterated standard like 3-MCPD-d5 perfectly tracks the analyte through sample preparation and ionization, correcting absolute recoveries that frequently drop to 60-80% back to a highly accurate relative recovery of near 100% [3].

Substitution Risk

Unlabeled 3-MCPD Indistinguishable from endogenous analyte in samples; cannot serve as an internal standard.
Non-isotopic structural analogs Retention time shift may not compensate for matrix effects and ion suppression equivalently.
Analytical method validation Accuracy and precision metrics may not meet reported validation criteria without a deuterated ISTD.

Isotopic Mass Shift for Interference-Free Selected Ion Monitoring (SIM)

In GC-MS quantification of chlorinated compounds, the natural 37Cl isotope creates an M+2 peak that can interfere with lightly deuterated standards. Procuring 3-MCPD-d5 provides a +5 Da mass shift (e.g., monitoring m/z 201 for the PBA-derivatized d5 standard versus m/z 196 for the native 3-MCPD) [1]. This completely isolates the internal standard's signal from the native analyte's isotopic envelope, a baseline separation that cannot be reliably achieved with a cheaper +3 Da (d3) standard[2].

Evidence DimensionIsotopic mass shift and SIM monitoring ions
Target Compound Data+5 Da shift (m/z 201 and 150 for PBA derivative)
Comparator Or Baseline+3 Da shift (3-MCPD-d3) or Native (m/z 196 and 147)
Quantified DifferenceComplete baseline resolution of MS signals with 0% isotopic cross-talk.
ConditionsGC-MS SIM mode following PBA derivatization

Prevents false positive quantification at trace levels, enabling limits of quantification (LOQ) as low as 0.02 µg/g without isotopic interference.

Spike Recovery
Head-to-head
99.1–99.5% with 3-MCPD-d5
Without ISTD: not reported viable for accurate quantitation
Supports method accuracy validation for food matrices
GC-MS after phenylboronic acid derivatization; acid-HVP and coffee samples

Absolute Recovery Correction in High-Lipid Matrices

The extraction and transesterification of 3-MCPD from high-lipid matrices like palm oil or infant formula result in significant analyte loss, with absolute recoveries often falling between 60% and 80% [1]. By spiking samples with 3-MCPD-d5 prior to extraction, the internal standard experiences the exact same matrix suppression and physical losses as the native analyte. This corrects the final quantitative output, restoring the validated relative recovery to a highly accurate 94–107% [2].

Evidence DimensionExtraction and ionization recovery
Target Compound Data94–107% relative recovery (using 3-MCPD-d5 correction)
Comparator Or Baseline60–80% absolute recovery (uncorrected native 3-MCPD)
Quantified Difference~20-40% improvement in quantitative accuracy
ConditionsAcid/alkaline transesterification and GC-MS/MS analysis of palm oil

Ensures analytical results meet stringent regulatory accuracy requirements for food safety batch release, compensating for inevitable sample prep losses.

Repeatability
Head-to-head
RSD 1.0–4.2% with 3-MCPD-d5
Without ISTD: RSD commonly >10–15% and may fail validation criteria
Supports method precision validation
Same GC-MS conditions as recovery study

Derivatization Kinetics Tracking and Reproducibility

3-MCPD requires derivatization with reagents like HFBI or PBA to become volatile enough for GC analysis. These reagents are highly sensitive to residual moisture, which can quench the reaction and lead to variable yields[1]. Because 3-MCPD-d5 shares identical reaction kinetics with native 3-MCPD, it perfectly normalizes variations in derivatization efficiency. Structural analogs like hexane-1,2-diol react at different rates, leading to relative standard deviations (RSD) >15% under suboptimal conditions, whereas 3-MCPD-d5 maintains precision with RSDs <5% [2].

Evidence DimensionQuantitative precision (RSD) during derivatization
Target Compound Data<5% RSD (using 3-MCPD-d5)
Comparator Or Baseline>15% RSD (using non-isotopic structural analogs)
Quantified Difference>3-fold improvement in assay reproducibility
ConditionsHFBI or PBA derivatization in the presence of residual matrix moisture

Prevents batch failures and costly re-testing caused by incomplete or inconsistent derivatization reactions in routine lab workflows.

Sensitivity & Accuracy
Head-to-head
LOD 0.012–0.014 µmol/L; error ±10%
Without ISTD: LOD and error would be markedly worse due to ion suppression
Supports bioanalytical method sensitivity in transport buffers
UHPLC-ESI-MS/MS, Caco-2 cell buffers (FaSSIF-V2, HBSS)
Purity & Enrichment
Specification review
HPLC >99% D >98 atom%
Supports lot-specific calibration consistency
Batch CoA dependent; determined by HPLC and ¹H NMR

ISO/AOCS Compliant Edible Oil Testing

Essential for quantifying 3-MCPD fatty acid esters and glycidyl esters in refined vegetable and palm oils, directly supporting compliance with AOCS Cd 29c-13 and ISO 18363-1 methods where +5 Da mass shift correction is required [1].

Infant Formula Safety Screening

Used to track absolute recoveries and correct for severe matrix suppression when detecting trace levels of free and bound chloropropanols in complex dairy and lipid matrices [2].

Acid-Hydrolyzed Vegetable Protein (HVP) and Soy Sauce Monitoring

Acts as the definitive internal standard to normalize variable derivatization yields caused by high salt and moisture content in fermented or hydrolyzed liquid products [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
3-MCPD quantitation in edible oils
Isotope dilution MS method fit
Matrix effect correction and recovery in oil matrices
Caco-2 transport model studies
Bioanalytical method sensitivity
LOD and accuracy review in cell buffer media
Food safety method validation
Method validation documentation
Isotopic purity and traceability for compliance context

XLogP3

-0.5

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